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molecular formula C7H13N3Si B2937946 (4-Azidobut-1-ynyl)trimethylsilane CAS No. 183208-70-0

(4-Azidobut-1-ynyl)trimethylsilane

Cat. No. B2937946
M. Wt: 167.287
InChI Key: QIFZKCBKEYTLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266832B2

Procedure details

A mixture of 4-(trimethylsilyl)but-3-ynyl 4-methylbenzenesulfonate (1.38 g; 4.65 mmol) and sodium azide (0.908 g; 13.96 mmol) in DMF (5 mL) was heated at 60° C. for 2 hours and concentrated under reduced pressure. The residue was dissolved in dichloromethane and washed with an aqueous solution of saturated ammonium chloride, dried and concentrated under reduced pressure to yield 0.700 g (90%) of (4-azidobut-1-ynyl)trimethylsilane which was used without further purification.
Name
4-(trimethylsilyl)but-3-ynyl 4-methylbenzenesulfonate
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
0.908 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH2:13][C:14]#[C:15][Si:16]([CH3:19])([CH3:18])[CH3:17])(=O)=O)=CC=1.[N-:20]=[N+:21]=[N-:22].[Na+]>CN(C=O)C>[N:20]([CH2:12][CH2:13][C:14]#[C:15][Si:16]([CH3:19])([CH3:18])[CH3:17])=[N+:21]=[N-:22] |f:1.2|

Inputs

Step One
Name
4-(trimethylsilyl)but-3-ynyl 4-methylbenzenesulfonate
Quantity
1.38 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCCC#C[Si](C)(C)C
Name
Quantity
0.908 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
WASH
Type
WASH
Details
washed with an aqueous solution of saturated ammonium chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CCC#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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